molecular formula C10H4Br2N2O3 B6090934 3,5-Bis(5-bromofuran-2-yl)-1,2,4-oxadiazole

3,5-Bis(5-bromofuran-2-yl)-1,2,4-oxadiazole

Cat. No.: B6090934
M. Wt: 359.96 g/mol
InChI Key: BHDCMEUTQMJLRU-UHFFFAOYSA-N
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Description

3,5-Bis(5-bromofuran-2-yl)-1,2,4-oxadiazole: is a heterocyclic compound that features a unique structure combining brominated furan rings with an oxadiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(5-bromofuran-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-bromofuran-2-carboxylic acid hydrazide with a suitable nitrile oxide precursor. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxadiazole ring.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: 3,5-Bis(5-bromofuran-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the furan rings can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the furan rings or the oxadiazole core.

    Coupling Reactions: The brominated furan rings can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry: 3,5-Bis(5-bromofuran-2-yl)-1,2,4-oxadiazole is used as a building block in organic synthesis, enabling the construction of more complex molecules through various reactions.

Biology and Medicine: The compound’s unique structure makes it a candidate for drug discovery and development. It can be explored for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Industry: In materials science, this compound can be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical modifications makes it versatile for creating tailored materials.

Mechanism of Action

The mechanism by which 3,5-Bis(5-bromofuran-2-yl)-1,2,4-oxadiazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole core can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 3,5-Bis(4-bromophenyl)-1,2,4-oxadiazole
  • 1-(5-bromofuran-2-carbonyl)-3,5-bis(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole
  • [3,5-Bis(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-(5-bromofuran-2-yl)methanone

Comparison: Compared to similar compounds, 3,5-Bis(5-bromofuran-2-yl)-1,2,4-oxadiazole stands out due to the presence of brominated furan rings, which can enhance its reactivity and potential applications. The oxadiazole core provides stability and the ability to participate in various chemical interactions, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

3,5-bis(5-bromofuran-2-yl)-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Br2N2O3/c11-7-3-1-5(15-7)9-13-10(17-14-9)6-2-4-8(12)16-6/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDCMEUTQMJLRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Br)C2=NOC(=N2)C3=CC=C(O3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Br2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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